molecular formula C8H12ClNO2 B14195041 6-chloro-N-methoxy-N-methylhexa-2,4-dienamide CAS No. 920504-64-9

6-chloro-N-methoxy-N-methylhexa-2,4-dienamide

Cat. No.: B14195041
CAS No.: 920504-64-9
M. Wt: 189.64 g/mol
InChI Key: DFAINEOQDCTKJO-UHFFFAOYSA-N
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Description

6-chloro-N-methoxy-N-methylhexa-2,4-dienamide is an organic compound characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a hexa-2,4-dienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methoxy-N-methylhexa-2,4-dienamide typically involves the reaction of 6-chlorohexa-2,4-dienoic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methoxy-N-methylhexa-2,4-dienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like triethylamine at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

6-chloro-N-methoxy-N-methylhexa-2,4-dienamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-methoxy-N-methylhexa-2,4-dienamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-methoxy-N-methylhexa-2,4-dienamide: Unique due to its specific substitution pattern and functional groups.

    6-chloro-N-methoxy-N-methylnicotinamide: Similar structure but with a nicotinamide backbone.

    6-chloro-N-methoxy-N-methylhexa-2,4-dienoic acid: Precursor in the synthesis of the amide compound.

Uniqueness

This compound stands out due to its combination of a chloro group, methoxy group, and methyl group on a hexa-2,4-dienamide backbone, which imparts unique chemical and biological properties.

Properties

CAS No.

920504-64-9

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

6-chloro-N-methoxy-N-methylhexa-2,4-dienamide

InChI

InChI=1S/C8H12ClNO2/c1-10(12-2)8(11)6-4-3-5-7-9/h3-6H,7H2,1-2H3

InChI Key

DFAINEOQDCTKJO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C=CC=CCCl)OC

Origin of Product

United States

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